6-Chlorofuro[3,4-C]pyridin-3(1H)-one
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Overview
Description
6-Chlorofuro[3,4-C]pyridin-3(1H)-one is a heterocyclic compound that features a fused furan and pyridine ring system with a chlorine atom at the 6-position
Mechanism of Action
Target of Action
The primary targets of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one are currently unknown. The compound is part of a unique collection of chemicals provided to early discovery researchers
Biochemical Pathways
Related compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fgfr1, 2, and 3 , which are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have shown to inhibit cell proliferation and induce apoptosis in certain cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorofuro[3,4-C]pyridin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with furan derivatives in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Chlorofuro[3,4-C]pyridin-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of furo[3,4-C]pyridin-3(1H)-one derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chlorofuro[3,4-C]pyridin-3(1H)-one has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
6-Chlorofuro[3,2-b]pyridine: Another heterocyclic compound with a similar fused ring system but different positional isomerism.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: A compound with a pyrrolo ring fused to a pyridine ring, differing in the type of fused ring system.
6-Chloroimidazo[1,2-a]pyridine: A compound with an imidazo ring fused to a pyridine ring, offering different chemical properties.
Uniqueness
6-Chlorofuro[3,4-C]pyridin-3(1H)-one is unique due to its specific ring fusion and the presence of a chlorine atom at the 6-position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
6-chloro-1H-furo[3,4-c]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2/c8-6-1-4-3-11-7(10)5(4)2-9-6/h1-2H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHMQDPCHNSTNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=NC=C2C(=O)O1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352893-24-3 |
Source
|
Record name | 6-CHLORO-1H,3H-FURO[3,4-C]PYRIDIN-1-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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